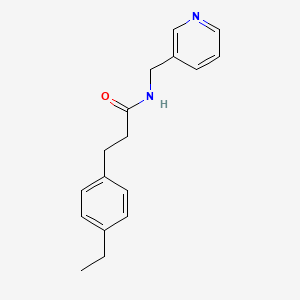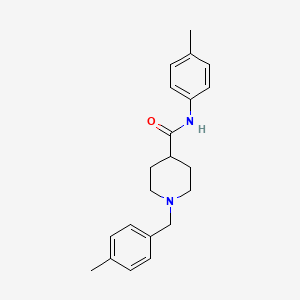![molecular formula C15H15N3O B4437711 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine
説明
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine, also known as MPBD, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MPBD belongs to the class of benzofuro[3,2-d]pyrimidine derivatives and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of various cellular processes. 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has also been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of calcium signaling, and the modulation of protein trafficking. 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has also been found to have neuroprotective effects, as well as anti-inflammatory effects.
実験室実験の利点と制限
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its potential use in imaging studies of the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine, including further studies on its mechanism of action, its potential use in the treatment of various neurological disorders, and its potential use in imaging studies of the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine and to determine its potential toxicity and side effects.
Conclusion
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. It has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of various cellular processes and neurotransmitter systems. 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand the potential uses and limitations of 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine.
科学的研究の応用
2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has been studied for its potential use in various research applications, including as a ligand for imaging studies of the brain, as well as a potential treatment for various neurological disorders. 2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine has been found to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
特性
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-16-13-11-6-2-3-7-12(11)19-14(13)15(17-10)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSCLQLBPFQQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCC3)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)

![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)
![1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)

![methyl {2-[(2-chlorobenzyl)thio]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate](/img/structure/B4437702.png)
![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)
